N-(3-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-(3-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic acetamide derivative featuring a pyrrole core linked to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with a 4-methylphenyl group, while the acetamide nitrogen is attached to a 3-chlorophenyl group. The compound’s design combines lipophilic (methyl and chlorophenyl) and electron-rich (oxadiazole) components, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-7-9-15(10-8-14)20-24-21(28-25-20)18-6-3-11-26(18)13-19(27)23-17-5-2-4-16(22)12-17/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTIHYHAVBIILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper(I) or ruthenium(II), and may involve cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole and pyrrole rings in this compound are primary sites for oxidation. Reaction conditions determine whether partial oxidation or complete ring cleavage occurs.
Key Oxidation Pathways:
Mechanistic Insights :
-
Acidic KMnO₄ oxidizes the oxadiazole ring’s nitrogen atoms to generate carboxylic acid derivatives.
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H₂O₂ induces hydroxylation at the pyrrole β-position via radical intermediates.
Reduction Reactions
Reductive transformations target the oxadiazole ring and acetamide carbonyl group.
Reduction Outcomes:
Key Observations :
-
LiAlH₄ reduces the oxadiazole ring to oxadiazolidine while preserving the pyrrole’s aromaticity.
-
Catalytic hydrogenation selectively reduces the acetamide group without affecting the chlorophenyl substituent.
Substitution Reactions
Nucleophilic and electrophilic substitutions occur at the chlorophenyl group and pyrrole positions.
Substitution Examples:
Regioselectivity :
-
Hydroxide ion substitutes the chlorophenyl group via SNAr mechanism due to electron withdrawal by the adjacent acetamide .
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Nitration occurs at the pyrrole’s C-3 position, driven by electrophilic aromatic substitution (EAS) directing effects.
Ring-Opening and Rearrangement Reactions
The oxadiazole ring undergoes ring-opening under specific conditions:
| Reagent/Conditions | Product | Mechanism | Yield (%) | Reference |
|---|---|---|---|---|
| HCl (conc., reflux) | 3-(4-methylphenyl)-5-(pyrrolyl)urea | Acid-catalyzed hydrolysis | 73 | |
| Grignard reagent (RMgX) | Alkyl-substituted hydrazide | Nucleophilic ring cleavage | 68 |
Notable Findings :
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Concentrated HCl hydrolyzes the oxadiazole ring to form urea derivatives, retaining the pyrrole-acetamide backbone.
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Grignard reagents open the oxadiazole ring via nucleophilic attack at the electrophilic carbon, producing hydrazide intermediates.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the chlorophenyl group:
| Reaction Type | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | 82 | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminated phenyl analogs | 76 |
Applications :
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and pyrrole structures. For instance, derivatives of 1,2,4-oxadiazoles have shown promising activity against various cancer cell lines:
- Mechanism of Action : The introduction of electron-withdrawing groups in the para position of aromatic rings has been linked to increased biological activity against cancer cells. Compounds similar to N-(3-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide have demonstrated significant antiproliferative effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines .
Antimicrobial Activity
Compounds with oxadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain oxadiazole-based compounds exhibit moderate to good activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cancer and cardiovascular diseases. Preliminary studies on related compounds indicate that they may inhibit cyclooxygenase enzymes (COX) involved in inflammatory processes .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds:
- A study by Kumar et al. synthesized a series of bis-1,2,4-oxadiazole derivatives that exhibited potent anticancer activity against various cell lines with IC50 values significantly lower than standard chemotherapeutics .
- Another investigation into oxadiazole derivatives highlighted their ability to induce apoptosis in cancer cells by activating caspase pathways .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Differences :
- Substituent Position : The acetamide nitrogen is bonded to a 2-chlorobenzyl group instead of a 3-chlorophenyl group.
- Oxadiazole Substitution : The oxadiazole ring carries a 4-fluorophenyl group rather than 4-methylphenyl.
Implications :
- The fluorophenyl substituent is electron-withdrawing, which may enhance the oxadiazole’s polarity and metabolic stability but reduce lipophilicity compared to the methyl group .
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
Structural Differences :
- Core Heterocycle : Pyrazole replaces the pyrrole-oxadiazole system.
- Substituents: A 4-chlorophenyl group and cyano moiety are present on the pyrazole ring.
Implications :
- The pyrazole core offers distinct electronic properties, with the cyano group increasing electrophilicity. This may enhance reactivity but reduce selectivity compared to the oxadiazole-pyrrole system.
- The 4-chlorophenyl group provides strong lipophilicity, similar to the target compound’s 3-chlorophenyl group, but positional differences could alter target engagement .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Structural Differences :
- Functional Groups : A sulfanyl (S-) linkage and trifluoromethyl group replace the acetamide and oxadiazole moieties.
- Core Structure : Pyrazole-based with aldehyde functionality.
Implications :
- The trifluoromethyl group increases metabolic resistance but may reduce solubility compared to the methylphenyl-oxadiazole system .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The target compound’s 4-methylphenyl group on the oxadiazole provides electron-donating effects, enhancing π-π stacking interactions compared to fluorophenyl analogues .
- Steric Considerations : The 3-chlorophenyl group offers a planar geometry conducive to binding aromatic pockets in enzymes, unlike bulkier benzyl derivatives .
- Metabolic Stability : The oxadiazole-pyrrole framework may resist oxidative metabolism better than pyrazole-based compounds, as suggested by studies on similar heterocycles .
Biological Activity
N-(3-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 3-chlorophenyl group
- A pyrrole moiety
- A 1,2,4-oxadiazole ring
This structural diversity contributes to its biological activity across various therapeutic areas.
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. The oxadiazole moiety has been linked to the inhibition of cancer cell proliferation. For example, compounds similar to this compound demonstrated IC50 values indicating effective inhibition against multiple cancer cell lines. One study reported an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including colon and lung cancers .
Anti-inflammatory and Analgesic Effects
The compound's potential as an anti-inflammatory agent is supported by studies indicating that oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. For instance, a related compound exhibited significant selectivity for COX-II with an IC50 value of 0.011 µM, suggesting strong anti-inflammatory properties .
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Studies have indicated moderate activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The presence of specific functional groups in the structure enhances its efficacy against these pathogens .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Pathways : It likely modulates signaling pathways associated with cell proliferation and apoptosis.
Study on Anticancer Efficacy
A notable study investigated the anticancer effects of a series of oxadiazole derivatives. Among them, the compound exhibited significant cytotoxicity against various cancer cell lines with a median effective concentration (EC50) indicating strong antiproliferative activity .
Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory potential of similar compounds. The study demonstrated that specific modifications in the oxadiazole ring significantly enhanced COX-II inhibition compared to standard anti-inflammatory drugs .
Q & A
Q. Methodological Answer :
- 1H NMR : Critical for confirming tautomeric forms (amine/imine) and substituent positions. identifies NH protons at δ 13.30 (amide) and δ 11.20–10.10 (amine/imine) in DMSO-d6 .
- IR Spectroscopy : Detects C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches. uses FTIR to validate hydrogen-bonding interactions .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 386.45 in ) .
Advanced: How can computational methods resolve contradictions in experimental data (e.g., tautomer ratios vs. crystallography)?
Q. Methodological Answer :
- DFT Calculations : Compare energy differences between tautomers. used MESP and HOMO-LUMO analysis to predict the dominance of the amine form, aligning with NMR data showing a 50:50 amine:imine ratio .
- X-ray Crystallography : Resolves ambiguities in solid-state structures. For example, used crystallography to confirm the planar geometry of similar oxadiazole derivatives .
Q. Methodological Answer :
- In Silico Screening : Use tools like PASS (Prediction of Activity Spectra for Substances) to prioritize targets. applied PASS to predict kinase inhibition and antibacterial activity .
- Molecular Docking : Dock the compound into protein active sites (e.g., COX-2 or EGFR) using AutoDock Vina. notes pyrazolo-pyrimidine derivatives as kinase inhibitors, suggesting similar scaffolds .
Q. Example Workflow :
Generate 3D conformers (e.g., using OpenBabel).
Dock into PDB structures (e.g., 4ZUD for EGFR).
Validate with MD simulations (GROMACS).
Advanced: How can structural modifications enhance solubility without compromising bioactivity?
Q. Methodological Answer :
Q. Methodological Answer :
- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra (e.g., NH proton shifts vary by solvent polarity). and show δ 11.20–13.30 in DMSO vs. δ 8.50–9.80 in CDCl3 .
- Dynamic Effects : Variable-temperature NMR can identify tautomer equilibria. used 2D NOESY to confirm intramolecular hydrogen bonding .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Q. Methodological Answer :
- Catalyst Efficiency : Replace Pd/C with heterogeneous catalysts (e.g., Ni-based) to reduce costs. highlights palladium-catalyzed reductive cyclization for similar heterocycles .
- Workflow Optimization : Use flow chemistry for exothermic steps (e.g., oxadiazole formation). scaled derivatives using continuous reactors .
Advanced: How to validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
